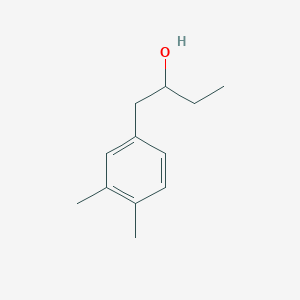

1-(3,4-Dimethylphenyl)-2-butanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-12(13)8-11-6-5-9(2)10(3)7-11/h5-7,12-13H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVELTVCHNHIXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Dimethylphenyl 2 Butanol

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comfiveable.meamazonaws.com For 1-(3,4-Dimethylphenyl)-2-butanol, two primary bond disconnections are most logical.

The first and most common disconnection is at the C1-C2 bond, which connects the aromatic ring to the butanol side chain. This disconnection breaks the molecule into two key synthons: a 3,4-dimethylphenyl nucleophile and a 2-butanol (B46777) electrophile. youtube.com The corresponding synthetic equivalents for these synthons would be a 3,4-dimethylphenyl organometallic reagent (like a Grignard or organolithium reagent) and butanal (butyraldehyde).

A second strategic disconnection is at the C2-O bond of the alcohol functional group. This is considered a functional group interconversion (FGI), suggesting that the alcohol can be formed from a corresponding ketone. deanfrancispress.comfiveable.me This approach identifies 1-(3,4-dimethylphenyl)-2-butanone as the immediate precursor, which would then be reduced to the target alcohol. This ketone precursor can be retrosynthetically disconnected further between the aromatic ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation reaction between 1,2-dimethylbenzene (o-xylene) and butanoyl chloride.

Established Synthetic Pathways to this compound

Several well-established methods in organic synthesis can be employed to construct this compound.

Grignard Reagent-Mediated Approaches

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgsigmaaldrich.com The synthesis of this compound via this route involves two main steps:

Formation of the Grignard Reagent : 4-Bromo-1,2-dimethylbenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 3,4-dimethylphenylmagnesium bromide. sigmaaldrich.com

Nucleophilic Addition : The prepared Grignard reagent is then added to a solution of butanal. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a weak acid (e.g., aqueous ammonium (B1175870) chloride) protonates the resulting alkoxide to yield the final product, this compound. libretexts.org

This method is highly effective for producing secondary alcohols from aldehydes. libretexts.org

Organolithium Chemistry in Carbon-Carbon Bond Formation

Similar to Grignard reagents, organolithium reagents are potent nucleophiles used for C-C bond formation. The synthesis using this approach would involve the reaction of 3,4-dimethylphenyllithium with butanal. The organolithium reagent can be prepared by reacting 4-bromo-1,2-dimethylbenzene with an alkyllithium reagent, such as n-butyllithium, in a lithium-halogen exchange reaction. The subsequent reaction with butanal proceeds in a manner analogous to the Grignard reaction, yielding the desired secondary alcohol after an acidic workup.

Reduction of Ketonic Precursors

An alternative and also very common two-step pathway involves the initial synthesis of a ketone followed by its reduction.

Friedel-Crafts Acylation : The precursor ketone, 1-(3,4-dimethylphenyl)-2-butanone, can be synthesized via a Friedel-Crafts acylation reaction. In this step, 1,2-dimethylbenzene (o-xylene) is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the butanoyl group onto the aromatic ring.

Ketone Reduction : The resulting ketone is then reduced to the secondary alcohol. This reduction can be achieved using various reducing agents. The choice of reagent can influence selectivity and reaction conditions. Common choices include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (like methanol (B129727) or ethanol) or the more powerful lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. Biocatalytic reductions using specific enzymes or microorganisms are also known to reduce ketones to alcohols with high stereoselectivity. nih.govnih.gov

| Reducing Agent | Typical Solvent | Relative Reactivity | Comments |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Safer and easier to handle than LiAlH₄. Selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong | Highly reactive, reduces a wide range of carbonyl compounds. Reacts violently with water and protic solvents. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Varies | Uses catalysts like Raney Ni, Pd/C, or PtO₂. Can also reduce other functional groups like alkenes or nitro groups. |

Novel and Emerging Synthetic Routes

Modern synthetic chemistry continues to develop more efficient, selective, and environmentally benign methods for constructing molecules.

Catalytic Synthesis Approaches

Recent advances have focused on transition-metal-catalyzed cross-coupling reactions to form the key C-C bond in benzylic alcohols. nih.govorganic-chemistry.org One such strategy involves the photoredox/nickel dual catalysis for the cross-coupling of α-hydroxyalkyl nucleophiles with aryl halides. nih.gov This approach could theoretically be applied by coupling an α-hydroxybutyl radical (generated from a suitable precursor) with 4-bromo-1,2-dimethylbenzene. These methods are valued for their operational simplicity and high functional group tolerance under mild, redox-neutral conditions. nih.gov

Another emerging area is the direct, catalytic C-H functionalization. While challenging, methods are being developed for the selective oxidation of benzylic C-H bonds to form alcohols. acs.org Such a route could potentially form the target compound from 3,4-diethylbenzene, though achieving regioselectivity at the desired carbon atom would be a significant challenge. These cutting-edge techniques offer the potential for more direct and step-economical syntheses in the future. acs.org

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry to the synthesis of fine chemicals and active pharmaceutical ingredients has gained considerable traction. flinders.edu.au This methodology offers enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for highly exothermic or hazardous reactions like hydrogenation. flinders.edu.aunih.gov While specific literature on the flow synthesis of this compound is not prevalent, the synthesis can be effectively realized by adapting established flow hydrogenation protocols used for structurally similar ketones. nih.govresearchgate.net

A potential flow synthesis route involves the catalytic hydrogenation of 3,4-dimethylpropiophenone. In such a setup, a solution of the ketone is continuously pumped and mixed with a stream of hydrogen gas. This mixture is then passed through a heated, packed-bed reactor containing a heterogeneous catalyst. A back-pressure regulator is used to maintain the desired pressure, ensuring the hydrogen is dissolved in the liquid phase and available for the catalytic reaction.

The advantages of this approach include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of pressurized hydrogen and flammable solvent present at any given time.

Precise Control: Temperature, pressure, and residence time (controlled by the flow rate) can be precisely managed, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation. mdpi.com

High Throughput: Once optimized, the system can be run continuously for extended periods, enabling efficient production of the target molecule. flinders.edu.au

A representative system for this transformation is detailed in the table below.

Table 1: Hypothetical Flow Hydrogenation System for this compound Synthesis

| Component | Parameter / Material | Purpose / Function | Reference |

|---|---|---|---|

| Pump | High-Pressure Liquid Chromatography (HPLC) Pump | To deliver a precise and pulseless flow of the 3,4-dimethylpropiophenone solution. | nih.gov |

| Hydrogen Source | H-Cube Pro™ or Gas Cylinder | Supplies high-pressure hydrogen gas to the system. | nih.gov |

| Reactor | Packed-Bed Catalyst Cartridge (e.g., CatCart®) | Contains the solid-supported catalyst and serves as the reaction zone. | nih.gov |

| Catalyst | 10% Pd/C or 4% Pt/TiO₂ | Heterogeneous catalyst to facilitate the addition of hydrogen across the carbonyl group. | nih.govqub.ac.uk |

| Heating Unit | Column Heater / Oven | Maintains the reactor at the optimal temperature for the reaction. | nih.gov |

| Back-Pressure Regulator | BPR | Maintains the system pressure to ensure efficient hydrogenation. | nih.gov |

| Collection | Collection Vessel | To collect the product stream exiting the reactor. | nih.gov |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and waste. The key parameters for optimization depend on the synthetic method, with catalytic hydrogenation of 3,4-dimethylpropiophenone being a primary route.

Catalyst and Solvent Selection: The choice of catalyst and solvent system is paramount in catalytic hydrogenation. Studies on analogous compounds, such as 4-phenyl-2-butanone, demonstrate that these choices can dramatically influence both the reaction rate and the chemoselectivity (i.e., hydrogenation of the ketone versus the aromatic ring). qub.ac.uk For the hydrogenation of 3,4-dimethylpropiophenone, a platinum on titania (Pt/TiO₂) catalyst in an alcohol solvent would likely favor the desired reduction of the carbonyl group. qub.ac.uk In contrast, using a non-polar alkane solvent could potentially lead to increased hydrogenation of the dimethylphenyl ring, an undesired side reaction. qub.ac.uk

Temperature and Pressure: Reaction temperature and hydrogen pressure are interdependent variables that must be carefully optimized. Increasing the temperature and pressure generally accelerates the reaction rate. However, excessively high temperatures can lead to thermal degradation of the product or promote side reactions, such as dehydration of the resulting alcohol. nih.gov For instance, in a flow synthesis of flibanserin, a temperature of 100°C was found to be optimal for a hydrogenation step, with higher temperatures leading to byproduct formation. nih.gov A systematic study varying the temperature (e.g., from 50°C to 100°C) and pressure (e.g., from 5 to 20 bar) would be necessary to identify the ideal conditions for yield enhancement.

Substrate Concentration and Flow Rate: In a flow chemistry context, the concentration of the starting material and the flow rate through the reactor are crucial. The flow rate directly controls the residence time of the reactants within the catalytic zone. A slower flow rate increases residence time, which can lead to higher conversion but may also increase the risk of side reactions. mdpi.com Conversely, a faster flow rate might result in incomplete conversion. Finding the optimal balance is key to maximizing the productivity of the process, which is often measured in grams per hour.

The following tables, based on research into the hydrogenation of a similar ketone (4-phenyl-2-butanone), illustrate how reaction parameters can be optimized. qub.ac.uk

Table 2: Effect of Solvent on Reaction Rate and Selectivity for Ketone Hydrogenation (Analogous System)

| Solvent | Initial Rate (mmol dm⁻³ min⁻¹) | Selectivity to 4-phenyl-2-butanol (B1222856) (%) | Selectivity to 4-cyclohexyl-2-butanone (%) |

|---|---|---|---|

| n-Hexane | 0.0033 | 25 | 67 |

| Toluene | 0.0047 | 89 | 10 |

| 2-Propanol | 0.0035 | 93 | 6 |

| Ethanol | 0.0016 | 92 | 7 |

Data derived from the hydrogenation of 4-phenyl-2-butanone over a 4% Pt/TiO₂ catalyst at 70°C and 5 bar H₂. Selectivity measured at 15% conversion. qub.ac.uk

Table 3: Optimization of Reaction Conditions for Yield (Generic Example)

| Parameter | Range Studied | Optimal Value | Rationale | Reference |

|---|---|---|---|---|

| Temperature | 403 - 433 K | 423 - 433 K | Increases reaction rate without significant byproduct formation. | researchgate.net |

| Molar Ratio (Reagents) | 1:1 - 2.5:1 | 1.5:1 | A slight excess of one reagent drives the reaction to completion. | researchgate.net |

| Catalyst Loading | 1 - 10 mol% | 5 mol% | Balances reaction speed with cost and potential for metal leaching. |

| Pressure (H₂) | 1 - 50 bar | 10 bar | Ensures sufficient hydrogen availability for the reaction without requiring specialized high-pressure equipment. | nih.gov |

By systematically adjusting these parameters—catalyst, solvent, temperature, pressure, and reactant concentrations or flow rates—a high-yield, efficient, and scalable process for the synthesis of this compound can be developed.

Stereoselective Synthesis and Chiral Resolution of 1 3,4 Dimethylphenyl 2 Butanol

Chirality and Enantiomeric Forms of 1-(3,4-Dimethylphenyl)-2-butanol

This compound possesses two chiral centers, at the C1 and C2 positions of the butanol chain. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. pharmacy180.com In the case of this compound, with two chiral centers, there are four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. Enantiomers are non-superimposable mirror images of each other and share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. tru.ca They differ, however, in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules, which is of critical importance in biological systems. tru.canih.gov The relationship between the (1R,2R) and (1R,2S) or (1S,2R) isomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. tru.ca

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule in excess over its other stereoisomers. uwindsor.ca This is highly desirable to avoid the economic and environmental drawbacks of separating a racemic mixture, where 50% of the product is often an undesired enantiomer. wikipedia.org

The enantioselective reduction of a prochiral ketone precursor, 1-(3,4-dimethylphenyl)-2-butanone, is a primary strategy for the synthesis of enantiomerically enriched this compound. This can be achieved using chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other.

Transition metal complexes with chiral ligands are commonly employed for this purpose. For instance, asymmetric transfer hydrogenation using a ruthenium or rhodium catalyst complexed with a chiral diamine ligand and a hydrogen source like isopropanol (B130326) or formic acid could be a viable method. mdpi.com These catalytic systems have proven effective for the asymmetric reduction of various ketones and imines. mdpi.com The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Another strategy involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to the precursor molecule to control the diastereoselective reduction of the ketone. For example, the formation of a chiral acetal (B89532) or ketal from the ketone and a chiral diol could be followed by a diastereoselective reduction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched alcohol.

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs) can reduce ketones to alcohols with high enantioselectivity. nih.gov

Research on the structurally related ketone, 1-(3,4-dimethylphenyl)ethanone, has demonstrated the effectiveness of plant-mediated bioreduction. researchgate.net Various plant roots, such as those from carrots (Daucus carota), have been used as biocatalysts to reduce this ketone to the corresponding (S)-alcohol with high enantiomeric excess (ee). researchgate.net This approach, which is simple and environmentally friendly, could potentially be adapted for the asymmetric reduction of 1-(3,4-dimethylphenyl)-2-butanone to produce specific enantiomers of this compound. The enantioselectivity of these reactions can be influenced by factors such as the choice of biocatalyst, solvent system, and reaction conditions. researchgate.net

Diastereoselective Synthesis of this compound

When a molecule contains more than one stereocenter, controlling the relative stereochemistry between them is crucial. Diastereoselective synthesis aims to produce a specific diastereomer in a higher amount than other possible diastereomers. nih.gov

In the synthesis of this compound, the reduction of the prochiral ketone 1-(3,4-dimethylphenyl)-2-butanone can lead to a mixture of syn and anti diastereomers. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. For example, substrate-controlled reductions can be employed, where an existing chiral center in the molecule directs the stereochemical outcome of the formation of a new chiral center. However, in the reduction of an acyclic ketone like 1-(3,4-dimethylphenyl)-2-butanone, achieving high diastereoselectivity can be challenging without the influence of a chiral catalyst or auxiliary.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org While asymmetric synthesis is often preferred, resolution remains a widely used technique. chemeurope.comnih.gov

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgchemeurope.com A racemic mixture of an alcohol like this compound can be derivatized with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a mixture of diastereomeric esters. chemeurope.comlibretexts.org These diastereomers have different physical properties and can be separated by techniques like fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers of the alcohol.

Another powerful technique for chiral resolution is chiral chromatography. nih.gov This involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Kinetic resolution is another approach where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic resolutions, for instance using lipases for the enantioselective acylation of a racemic alcohol, are a common form of kinetic resolution. nih.gov

Classical Resolution with Chiral Derivatizing Agents

Classical resolution is a foundational technique for separating enantiomers. wikipedia.org This method involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA), also known as a chiral resolving agent. wikipedia.orgwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org

These newly formed diastereomers possess different physical properties, such as solubility, which allows for their separation through conventional methods like fractional crystallization. wikipedia.orglibretexts.org Once separated, the chiral auxiliary is chemically removed to yield the individual, pure enantiomers of the original alcohol. wikipedia.org

Common chiral derivatizing agents for resolving racemic alcohols include chiral acids like (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org For instance, the racemic alcohol can be esterified with a chiral acid, leading to diastereomeric esters that can be separated. libretexts.org Following separation, hydrolysis of the esters regenerates the resolved, enantiomerically pure alcohols. libretexts.orglibretexts.org The choice of the resolving agent is crucial and often determined empirically, depending on the ease of separation of the resulting diastereomeric salts. libretexts.orgchemeurope.com

Table 1: Common Chiral Derivatizing Agents for Resolution of Alcohols

| Chiral Derivatizing Agent | Type of Derivative Formed | Separation Method |

|---|---|---|

| (+)-Tartaric acid | Diastereomeric salts/esters | Fractional Crystallization |

| (-)-Mandelic acid | Diastereomeric salts/esters | Fractional Crystallization |

| (+)-Camphor-10-sulfonic acid | Diastereomeric salts/esters | Fractional Crystallization |

| Mosher's acid (MTPA) | Diastereomeric esters | Chromatography |

Chromatographic Enantioseparation (e.g., Chiral HPLC, GC)

Chromatographic techniques offer a powerful and widely used alternative for the separation of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) employing chiral stationary phases (CSPs) are at the forefront of this methodology. researchgate.netnih.gov Enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. nih.gov

For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often effective. nih.govanalytics-shop.com For example, columns with amylose tris(3,5-dimethylphenyl)carbamate as the chiral selector have demonstrated broad applicability. nih.gov The choice of mobile phase is also critical; in liquid chromatography, this can range from normal-phase (e.g., hexane (B92381)/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes. nih.govsigmaaldrich.com

In some cases, derivatization of the alcohol can improve chromatographic separation. nih.gov For instance, acylation of chiral alcohols to form esters can enhance the resolution on certain chiral GC columns. nih.gov

Table 2: Examples of Chiral Columns for Enantioseparation

| Column Type | Chiral Selector | Separation Principle |

|---|---|---|

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Differential interaction with enantiomers |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Differential interaction with enantiomers |

| CP Chirasil-DEX CB | Cyclodextrin-based | Inclusion complexation |

Kinetic Resolution Methodologies

Kinetic resolution is a dynamic method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In this process, one enantiomer of the racemic this compound reacts faster than the other, allowing for the separation of the unreacted, enriched enantiomer. A significant advantage of this method is its potential for high enantiomeric excess (ee) of the recovered starting material or the product.

Enzymes are highly effective catalysts for the kinetic resolution of alcohols. Lipases, for example, can selectively acylate one enantiomer of a secondary alcohol in the presence of an acyl donor. This enzymatic approach is valued for its high selectivity and environmentally friendly conditions.

Another approach involves the use of chiral metal complexes as catalysts. For instance, chiral ferrocenyl phosphine (B1218219) ligands in combination with transition metals have been used in asymmetric transformations, including the kinetic resolution of racemic secondary alcohols. wikipedia.org

Determination of Enantiomeric Purity and Absolute Configuration

Once the enantiomers of this compound are separated, it is crucial to determine the effectiveness of the resolution (enantiomeric purity) and to assign the absolute configuration (R or S) to each enantiomer.

Chiral NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers. wikipedia.org While enantiomers have identical NMR spectra in an achiral environment, their spectra can be differentiated in the presence of a chiral auxiliary. wikipedia.orgnih.gov This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govlibretexts.org

CSAs, such as (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR chemical shifts. libretexts.org Alternatively, the alcohol can be derivatized with a chiral reagent, such as Mosher's acid, to form stable diastereomers with distinct NMR spectra. wikipedia.org The integration of the separated signals allows for the quantification of the enantiomeric ratio. nih.gov

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation is a classical method for characterizing chiral compounds. masterorganicchemistry.com Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). masterorganicchemistry.com By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity can be determined. thieme-connect.de For example, pure (S)-2-butanol is dextrorotatory (+), while (R)-2-butanol is levorotatory (-). masterorganicchemistry.com

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used. acs.org Enantiomers exhibit mirror-image CD spectra, which can be used to determine enantiomeric purity and provide information about the absolute configuration. acs.org

Table 3: Comparison of Optical Methods for Enantiomeric Purity

| Technique | Principle | Information Provided |

|---|---|---|

| Optical Rotation | Measurement of the rotation of plane-polarized light | Enantiomeric excess, direction of rotation (+ or -) |

| Circular Dichroism | Differential absorption of circularly polarized light | Enantiomeric excess, information on absolute configuration |

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. tcichemicals.com This technique requires the formation of a suitable single crystal of a derivative of this compound. ijirset.comresearchgate.net By reacting one of the purified enantiomers with a chiral molecule of known absolute configuration, a diastereomeric derivative is formed. If this derivative can be crystallized, its three-dimensional structure can be determined by X-ray diffraction. mdpi.commdpi.com

The known configuration of the chiral auxiliary within the crystal structure allows for the unambiguous assignment of the absolute configuration of the this compound enantiomer. tcichemicals.com This method provides conclusive proof of the stereochemistry.

Computational and Theoretical Investigations of 1 3,4 Dimethylphenyl 2 Butanol

Electronic Structure and Molecular Geometry Calculations

No published studies detailing the application of Density Functional Theory (DFT) or ab initio calculations to determine the electronic structure and molecular geometry of 1-(3,4-Dimethylphenyl)-2-butanol were found. Consequently, data tables of optimized geometric parameters (bond lengths, bond angles, dihedral angles), electronic properties (HOMO-LUMO gap, dipole moment, atomic charges), and molecular orbital analyses are not available.

Density Functional Theory (DFT) Applications

There is no specific information on the use of DFT functionals (e.g., B3LYP, M06-2X) and basis sets for calculations on this molecule.

Ab Initio Calculations

No records of Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) calculations for this compound have been identified.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the literature. Therefore, no data on the relative energies of different conformers or rotational barriers is available.

Spectroscopic Property Prediction and Validation

There are no available theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra for this compound.

Computational Modeling of Reaction Mechanisms

The search yielded no studies on the computational modeling of reaction mechanisms involving this compound.

Transition State Characterization

As no reaction mechanisms have been computationally investigated, there is no information available on the characterization of transition states, including their geometries, energies, and imaginary frequencies.

Energetic Profiles of Key Transformations

Extensive searches of scientific literature and computational chemistry databases have revealed no specific studies detailing the energetic profiles of key transformations for the compound this compound. Consequently, data regarding the activation energies, transition states, and reaction enthalpies for transformations such as its synthesis, dehydration, or oxidation are not available in published research.

This lack of specific computational data prevents the inclusion of detailed research findings and data tables concerning the energetic profiles of this particular compound's reactions. While computational studies on the energetic profiles of reactions involving other secondary alcohols exist, the strict focus of this article on this compound precludes the discussion of analogous compounds.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of relevant scientific literature.

Advanced Spectroscopic and Analytical Characterization of 1 3,4 Dimethylphenyl 2 Butanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-(3,4-Dimethylphenyl)-2-butanol, both ¹H and ¹³C NMR are crucial for identifying the various chemical environments of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR chemical shifts provide a foundational understanding of the molecule's electronic structure. The aromatic protons on the 3,4-dimethylphenyl ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 6.9 and 7.1 ppm, due to the deshielding effect of the aromatic ring currents. The benzylic protons and the proton on the carbon bearing the hydroxyl group will also have characteristic shifts influenced by their proximity to the aromatic ring and the electronegative oxygen atom. The methyl groups on the aromatic ring and the butyl chain will exhibit signals in the upfield region.

Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom. The aromatic carbons will resonate in the range of 125-140 ppm, with the carbons directly attached to the methyl groups showing slightly different shifts. The carbons of the butanol side chain will appear at higher field strengths.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH | 6.9 - 7.1 | Multiplet |

| CH-OH | ~3.7 | Multiplet |

| CH₂ | ~2.5 | Multiplet |

| Ar-CH₃ | ~2.2 | Singlet |

| CH-CH₃ | ~1.2 | Doublet |

| CH₂-CH₃ | ~0.9 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 125 - 130 |

| C-OH | ~70 |

| CH₂ | ~40 |

| Ar-CH₃ | ~20 |

| CH-CH₃ | ~23 |

| CH₂-CH₃ | ~10 |

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the proton on the hydroxyl-bearing carbon (CH-OH) and the adjacent methylene (B1212753) (CH₂) and methyl (CH-CH₃) protons. It would also confirm the coupling between the methylene protons and the terminal methyl protons of the butyl chain. Within the aromatic ring, correlations between adjacent protons can help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uni-saarland.de It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal around 3.7 ppm would show a cross-peak with the carbon signal around 70 ppm, confirming the C-OH group.

While solution-state NMR provides detailed information about molecules in isotropic environments, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material. ssNMR could reveal information about polymorphism (the existence of different crystal structures), molecular packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are averaged out in solution.

Mass Spectrometry (MS) Fragmentation Pathways and Structural Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. However, for alcohols, this peak can be weak or even absent due to facile fragmentation. libretexts.orgresearchgate.net

The fragmentation of secondary alcohols is well-characterized and typically involves several key pathways: libretexts.orgresearchgate.net

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, two primary alpha-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) to form a fragment ion with m/z = 149.

Loss of a 3,4-dimethylbenzyl radical (•CH₂C₆H₃(CH₃)₂) to form a fragment ion with m/z = 73.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a fragment ion at [M-18]⁺˙. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the carbon bearing the hydroxyl group can lead to the formation of a stable 3,4-dimethylbenzyl cation (m/z = 119).

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 178 | [C₁₂H₁₈O]⁺˙ | Molecular Ion |

| 160 | [C₁₂H₁₆]⁺˙ | Dehydration ([M-18]) |

| 149 | [C₁₀H₁₃O]⁺ | Alpha-cleavage (loss of •C₂H₅) |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (loss of •C₉H₁₁) |

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of the molecule and its fragments, distinguishing between ions of the same nominal mass but different chemical formulas.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. spectroscopyonline.comresearchgate.net C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1100-1150 cm⁻¹ range. spectroscopyonline.com Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C-H stretching vibrations will also be prominent. The O-H stretching band is typically weak in Raman spectra.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FTIR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |

| Aliphatic C-H | Stretching | 2850-2970 (strong) | Strong |

| Aromatic C=C | Stretching | 1450-1600 (medium-strong) | Strong |

| C-O | Stretching | 1100-1150 (strong) | Medium |

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatography, a powerful separation science, is indispensable for the analysis of complex mixtures and the isolation of pure substances. For a chiral compound like this compound, which has a stereocenter at the second carbon of the butanol chain, chromatographic methods are essential for separating its enantiomers and assessing its chemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of this compound from any impurities would be achieved based on differences in their boiling points and interactions with the column's stationary phase. For the specific separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. These specialized columns are coated with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

Upon elution from the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is critical for structural elucidation and confirmation.

Hypothetical GC-MS Parameters for Enantiomeric Separation:

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | Chiral capillary column (e.g., Cyclodextrin-based CSP) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 amu |

This table represents a hypothetical set of parameters and would require empirical optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS and is particularly advantageous for less volatile or thermally labile compounds. In the context of this compound, LC-MS provides a powerful tool for both purity assessment and chiral separation.

For the separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is employed. Similar to chiral GC, this technique utilizes a chiral stationary phase. The choice of the CSP is critical and often requires screening of various column types (e.g., polysaccharide-based, protein-based, or Pirkle-type columns) to achieve optimal separation. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is carefully optimized to fine-tune the retention and resolution of the enantiomers.

The eluent from the HPLC system is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. These "soft" ionization methods are less likely to cause extensive fragmentation compared to EI, often resulting in a prominent peak corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). This provides a clear determination of the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic spectrum.

Hypothetical Chiral LC-MS Parameters:

| Parameter | Value |

| LC System | Shimadzu Nexera or equivalent |

| Column | Chiral HPLC column (e.g., Daicel Chiralpak series) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| MS System | Waters Xevo G2-XS QTOF or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | 50-500 m/z |

This table represents a hypothetical set of parameters and would require empirical optimization for the specific analysis of this compound.

X-ray Diffraction Studies for Solid-State Structure

While chromatographic techniques provide invaluable information about the purity and isomeric composition of this compound in solution, X-ray diffraction (XRD) stands as the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique is applicable if the compound can be obtained in a crystalline form.

Single-crystal X-ray diffraction is the most powerful method for elucidating the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a chiral molecule, the determination of the absolute configuration is a critical piece of information. Techniques such as anomalous dispersion can be used to unambiguously assign the (R) or (S) configuration to the stereocenter.

In the absence of single crystals, X-ray powder diffraction (XRPD) can be used to analyze the bulk crystalline material. While not providing the same level of atomic detail as single-crystal XRD, XRPD is a powerful tool for identifying crystalline phases, assessing sample purity, and studying polymorphism.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈O |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁ (Hypothetical) |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 15.8 Å, β = 95° (Hypothetical) |

| Volume | 1023 ų (Hypothetical) |

| Z | 4 (Hypothetical) |

| Density (calculated) | 1.15 g/cm³ (Hypothetical) |

This table presents hypothetical crystallographic data, as no experimentally determined crystal structure for this compound is publicly available at the time of this writing.

1 3,4 Dimethylphenyl 2 Butanol As a Versatile Synthetic Intermediate

Derivatization Strategies and Formation of Analogues: A Theoretical Overview

Lacking specific experimental data for 1-(3,4-Dimethylphenyl)-2-butanol, we can only describe the general reactivity expected of a secondary alcohol of its class. These potential transformations are foundational in organic synthesis.

Oxidation Reactions

Secondary alcohols are readily oxidized to form ketones. This transformation involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon. For this compound, this reaction would yield 1-(3,4-Dimethylphenyl)-2-butanone .

Common oxidizing agents used for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated from sodium dichromate and sulfuric acid). Milder, more selective methods utilizing reagents like Dess-Martin periodinane or Swern oxidation conditions are also prevalent in modern organic synthesis to avoid over-oxidation or side reactions.

Table 1: Potential Oxidation of this compound

| Reactant | Expected Product | Reagent Class |

| This compound | 1-(3,4-Dimethylphenyl)-2-butanone | Oxidizing Agent |

Note: This table represents a theoretical transformation based on general chemical principles, as specific literature for this reaction is unavailable.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification to produce a wide array of derivatives.

Esterification typically involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. The classic Fischer esterification involves heating the alcohol and a carboxylic acid with a strong acid catalyst, like sulfuric acid. This is a reversible process. For higher yields and milder conditions, acyl chlorides or anhydrides are often used in the presence of a base like pyridine.

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Strong bases like sodium hydride are typically used to generate the alkoxide. Alternatively, reductive etherification methods can couple the alcohol with aldehydes or ketones in the presence of a reducing agent.

Halogenation and Other Substitutions

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions, including halogenation. Treatment with hydrogen halides (HX) can convert secondary alcohols into the corresponding alkyl halides via an SN1 mechanism, which involves a carbocation intermediate. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination can achieve this transformation under milder conditions, typically proceeding through an SN2 mechanism with an inversion of stereochemistry. Deoxygenative halogenation offers another route where the C-OH bond is directly replaced by a C-X bond.

Application in the Synthesis of Complex Organic Molecules: A Field for Future Research

The utility of a synthetic intermediate is ultimately defined by its successful incorporation into the synthesis of more complex and valuable molecules.

Incorporation into Natural Product Synthesis Efforts

There is no documented use of this compound as a building block in the total synthesis of any natural product. Its structure, featuring a chiral center and a dimethylphenyl group, could potentially serve as a fragment for certain classes of natural products, but such applications have not been reported.

Precursor to Biologically Active Scaffolds

Similarly, the role of this compound as a precursor to biologically active scaffolds is not described in the scientific literature. While many biologically active compounds contain substituted phenyl and alcohol or ketone moieties, no synthetic pathways originating from this specific butanol derivative have been published. Research on structurally related compounds, such as certain amino butanols, has shown that they can possess antimicrobial properties, but these findings cannot be directly extrapolated to the title compound.

Mechanistic Studies of Transformations Involving this compound

Investigation of Electrophilic and Nucleophilic Reactions

No specific studies detailing the investigation of electrophilic or nucleophilic reactions involving this compound could be identified. A general discussion of such reactions for secondary alcohols and substituted benzenes would not be specific to this compound.

Catalytic Transformations Utilizing the Compound

There is no available research on catalytic transformations where this compound is the primary substrate or plays a key role as a ligand or catalyst itself.

Emerging Research Frontiers and Future Perspectives for 1 3,4 Dimethylphenyl 2 Butanol

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact through the design of safer, more efficient, and renewable processes. rsc.org The synthesis of 1-(3,4-Dimethylphenyl)-2-butanol offers a fertile ground for the application of these principles.

Traditional synthetic routes to arylbutanols might involve multi-step processes with stoichiometric reagents and hazardous solvents. Future research could focus on developing more sustainable pathways. For instance, the use of biocatalysis, employing enzymes such as alcohol dehydrogenases, could enable the stereoselective reduction of a corresponding ketone precursor, 1-(3,4-dimethylphenyl)-2-butanone, to yield enantiomerically pure this compound. nih.govmagtech.com.cn Such enzymatic processes often occur in aqueous media under mild conditions, significantly reducing the environmental footprint compared to classical chemical reductions. nih.gov

Furthermore, the starting materials themselves could be sourced from renewable feedstocks. The 3,4-dimethylphenyl moiety could potentially be derived from lignin (B12514952), a complex aromatic polymer abundant in biomass. Research into the catalytic upgrading of lignin depolymerization products could provide a sustainable route to 3,4-dimethylbenzaldehyde (B1206508) or related compounds, which could then be converted to the target molecule. rsc.org

The choice of solvents is another critical aspect of sustainable chemistry. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, would be a significant advancement. researchgate.net Evaluating the entire synthetic process using green metrics like atom economy and E-factor will be crucial in quantifying its sustainability. rsc.org

Table 1: Illustrative Green Metrics for Different Hypothetical Synthesis Routes to this compound

| Synthetic Route | Key Transformation | Atom Economy (%) | E-Factor (Waste/Product) | Solvent System | Sustainability Notes |

| Classical Synthesis | Grignard reaction of 3,4-dimethylbenzaldehyde with ethylmagnesium bromide | ~75% | 10-20 | Diethyl ether, Toluene | Use of volatile and flammable organic solvents; formation of stoichiometric magnesium salts as waste. leah4sci.com |

| Biocatalytic Reduction | Enzymatic reduction of 1-(3,4-dimethylphenyl)-2-butanone | >99% | 1-5 | Aqueous buffer | High stereoselectivity; mild reaction conditions; biodegradable catalyst (enzyme). nih.govmagtech.com.cn |

| Catalytic Hydrogenation | Hydrogenation of 1-(3,4-dimethylphenyl)-2-butanone over a chiral catalyst | >99% | <1 | Methanol (B129727), Ethanol | High atom economy; potential for catalyst recycling; use of hydrogen as a clean reductant. |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific experimental data for this compound is not currently available.

Advances in Automation and High-Throughput Experimentation

The discovery and optimization of chemical reactions can be significantly accelerated through the use of automation and high-throughput experimentation (HTE). rsc.orgnumberanalytics.com For a molecule like this compound, where optimal synthetic conditions are yet to be established, these technologies offer a powerful approach to rapidly screen a wide range of variables. documentsdelivered.comnih.gov

Automated synthesis platforms can be employed to systematically vary parameters such as catalysts, ligands, solvents, temperature, and reactant concentrations in a parallel fashion. rsc.orgchemrxiv.org For instance, in developing a catalytic asymmetric synthesis of this compound, an automated system could screen a library of chiral ligands and metal catalysts to identify the most effective combination for achieving high yield and enantioselectivity. documentsdelivered.comnih.gov The use of robotic liquid handlers and microplate reactors allows for hundreds or even thousands of reactions to be performed in a short period, generating vast amounts of data. mpg.de

Machine learning algorithms can then be integrated with these automated platforms to analyze the experimental data and predict optimal reaction conditions, further accelerating the optimization process. d-nb.info This "closed-loop" or "self-optimizing" approach, where the algorithm designs and executes experiments, analyzes the results, and then plans the next round of experiments, represents a paradigm shift in chemical synthesis. researchgate.netacs.org

Table 2: Hypothetical High-Throughput Screening for the Asymmetric Reduction of 1-(3,4-Dimethylphenyl)-2-butanone

| Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |

| RuCl₂(PPh₃)₃ | (R)-BINAP | Methanol | 40 | 85 | 92 |

| [Rh(cod)Cl]₂ | (S)-Josiphos | Toluene | 30 | 92 | 88 |

| Cu(OTf)₂ | (R,R)-Ph-BOX | Dichloromethane | 25 | 78 | 95 |

| Fe(BF₄)₂·6H₂O | (S,S)-iPr-PyBOX | Ethanol | 50 | 95 | 85 |

Note: This table presents a hypothetical screening array. The values are for illustrative purposes to demonstrate the type of data generated in an HTE campaign and are not based on actual experimental results for this specific reaction.

Cross-Disciplinary Applications in Materials Science

The structural motifs within this compound suggest its potential utility as a building block in materials science, particularly in the synthesis of functional polymers. numberanalytics.com The hydroxyl group provides a reactive handle for polymerization reactions, such as esterification or etherification, while the dimethylphenyl group can impart desirable properties like thermal stability and hydrophobicity to the resulting polymer.

One potential application is in the synthesis of chiral polymers. The incorporation of the chiral 1-(3,4-Dimethylphenyl)-2-butoxy moiety into a polymer backbone or as a pendant group could lead to materials with unique chiroptical properties, which are of interest for applications in chiral separations, asymmetric catalysis, and optical devices.

Furthermore, the aromatic nature of the compound suggests it could be used to create polymers with high refractive indices or specific thermal properties. The reactivity of the secondary alcohol could be exploited in post-polymerization modification, allowing for the introduction of further functionalities onto a polymer backbone. acs.org For example, the alcohol could be oxidized to a ketone, which could then undergo a range of subsequent chemical transformations.

Table 3: Hypothetical Properties of Polymers Derived from this compound

| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Potential Application |

| Polyester | This compound, Terephthalic acid | 120 °C | 350 °C | High-performance plastic, chiral stationary phase |

| Polycarbonate | This compound, Phosgene | 150 °C | 380 °C | Optical lenses, engineering thermoplastic |

| Polyether | This compound | 95 °C | 330 °C | Thermally stable resin, membrane material |

Note: The properties listed in this table are hypothetical and are intended to illustrate the potential characteristics of polymers incorporating the this compound unit. Actual properties would depend on the specific polymer structure and molecular weight.

Continued Exploration of Novel Synthetic Applications

Beyond its potential as a monomer, this compound, particularly in its enantiomerically pure forms, represents a valuable chiral building block for organic synthesis. nih.govpsu.edu Its structure can be found in or is related to various biologically active molecules and pharmaceutical intermediates.

Future research could explore its use in the synthesis of complex natural products or novel drug candidates. The chiral secondary alcohol can be a precursor to other functional groups with retention or inversion of stereochemistry, allowing for the stereocontrolled synthesis of target molecules. For example, it could be converted into a chiral amine, halide, or azide, which are all versatile intermediates in organic synthesis. acs.org

The 3,4-dimethylphenyl group can also be a site for further functionalization through electrophilic aromatic substitution reactions, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. ijstm.combeilstein-journals.orgrsc.org The development of novel catalytic methods that utilize aryl alcohols like this compound as alkylating agents in Friedel-Crafts type reactions is also an active area of research that could provide new synthetic strategies. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-2-butanol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions using 3,4-dimethylbenzene derivatives. Key steps include:

- Step 1 : Preparation of the aryl Grignard reagent (e.g., 3,4-dimethylphenylmagnesium bromide).

- Step 2 : Reaction with 2-butanone under controlled anhydrous conditions.

- Step 3 : Acidic workup and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization focuses on temperature control (0–5°C for Grignard stability), stoichiometric ratios (1:1.2 aryl reagent:ketone), and catalyst selection (e.g., CeCl₃ for enhanced yields). Purity is validated by NMR and GC-MS .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (95:5) to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the -NMR spectrum to infer diastereomeric interactions.

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) and refine using SHELXL for absolute configuration determination .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays.

- Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (e.g., serotonin or dopamine receptors).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) at concentrations of 1–100 µM.

Data interpretation requires normalization to positive controls (e.g., ketoconazole for CYP3A4 inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Step 1 : Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics simulations.

- Step 2 : Validate binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity constants ().

- Step 3 : Perform orthogonal assays (e.g., CRISPR knockouts of predicted targets) to confirm mechanistic hypotheses.

Contradictions often arise from off-target effects or metabolite interference, necessitating LC-MS metabolomic profiling .

Q. What strategies are effective for improving the crystallographic refinement of this compound in low-symmetry space groups?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).

- Refinement : Apply SHELXL’s TWIN and BASF commands for handling twinned crystals.

- Validation : Cross-check residual density maps () to identify disordered solvent or counterions.

Challenges include thermal motion in the butanol chain, addressed by constraining isotropic displacement parameters () .

Q. How can regioselectivity challenges in derivatizing this compound be systematically addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic substitution to the aryl ring.

- Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 3,4-dimethylphenyl moiety.

- Monitoring : Track reaction progress via in situ IR spectroscopy (C-O stretch at 1050–1150 cm⁻¹).

Competing reactions (e.g., elimination to form alkenes) are suppressed by maintaining pH < 7 .

Q. What advanced analytical methods are required to detect and quantify trace metabolites of this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., d₅-1-(3,4-Dimethylphenyl)-2-butanol).

- LC-HRMS : Acquire data in positive ion mode (ESI⁺) with a Q-Exactive Orbitrap (resolution >70,000).

- Data Analysis : Use software (e.g., Compound Discoverer 3.1) for untargeted metabolomics, filtering via m/z (±5 ppm) and retention time (±0.2 min).

Key metabolites include hydroxylated or glucuronidated derivatives, identified via MS/MS fragmentation patterns .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Input physicochemical properties (logP = 3.2, pKa = 14.5) into EPI Suite™ to estimate biodegradation (BIOWIN score) and ecotoxicity (LC₅₀ for Daphnia magna).

- Molecular Dynamics : Simulate interactions with soil organic matter (humic acid models) to assess adsorption potential.

- Validation : Compare predictions with experimental OECD 301F ready biodegradability tests.

Discrepancies may arise from unaccounted photodegradation pathways, requiring UV-Vis stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.